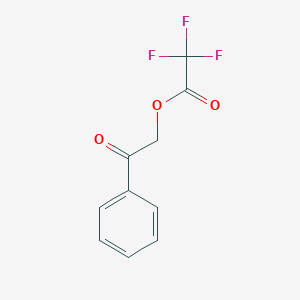
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is an organic compound with the molecular formula C10H9F3O2. It is a trifluoroacetate ester of 2-oxo-2-phenylethanol. This compound is known for its unique chemical properties due to the presence of both trifluoroacetate and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester typically involves the esterification of 2-oxo-2-phenylethanol with trifluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base like sodium hydroxide.
Reduction: Involves reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Produces trifluoroacetic acid and 2-oxo-2-phenylethanol.
Reduction: Yields 2-phenylethanol.
Substitution: Results in various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester involves its interaction with various molecular targets. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity of the ester. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or modifying proteins .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, trifluoro-, phenyl ester: Similar structure but lacks the oxo group.
Acetic acid, 2-phenylethyl ester: Similar ester structure but without the trifluoroacetate group.
Trifluoroacetic acid, ethyl ester: Contains the trifluoroacetate group but with an ethyl ester instead of a phenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-oxo-2-phenylethyl ester is unique due to the presence of both the trifluoroacetate and phenyl groups, which impart distinct chemical properties. The trifluoroacetate group enhances the compound’s reactivity, while the phenyl group provides stability and potential for further functionalization.
Properties
CAS No. |
115152-08-4 |
|---|---|
Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
phenacyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)16-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
CRGVZEVMZMSRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















